molecular formula C9H14O4 B1298668 Cis-dimethyl cyclopentane-1,3-dicarboxylate CAS No. 39590-04-0

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B1298668
CAS No.: 39590-04-0
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N
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Description

Cis-dimethyl cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is characterized by two ester groups attached to a cyclopentane ring in a cis configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-dimethyl cyclopentane-1,3-dicarboxylate can be synthesized through the esterification of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,3-dicarboxylic acid and methanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Cis-dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentane-1,3-dicarboxylic acid.

    Reduction: Cyclopentane-1,3-dimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems

Cis-dimethyl cyclopentane-1,3-dicarboxylate is being explored for its role in drug delivery systems. Its hydrophobic nature enhances the solubility of poorly soluble drugs, facilitating better interaction with lipid membranes and improving bioavailability. Studies have shown that formulations incorporating this compound can significantly enhance therapeutic efficacy by improving drug absorption in biological systems.

2. Pharmaceutical Formulations

In pharmaceutical formulations, this compound serves as a solvent for synthesizing and purifying active pharmaceutical ingredients. Its compatibility with various compounds makes it an essential component in formulation science, aiding in the development of stable and effective drug products.

Industrial Applications

1. Catalysis and Chemical Processes

The compound is utilized as a catalyst or co-catalyst in various chemical reactions. Its unique structure allows for enhanced reaction rates and selectivity, making it valuable in fine chemicals manufacturing. The ability to control reaction pathways effectively contributes to the efficiency of industrial processes.

2. Materials Science

In materials science, this compound acts as a building block for polymers and resins. Materials derived from this compound exhibit improved mechanical strength and thermal stability, making them suitable for applications in automotive and aerospace industries.

Agrochemical Industry

1. Crop Protection Formulations

This compound plays a role in developing herbicides and insecticides. Its incorporation into agrochemical formulations enhances efficacy while minimizing environmental impact, promoting sustainable agricultural practices.

Case Study 1: Biodegradation of this compound

A study on the anaerobic biodegradation of alicyclic compounds indicated that this compound is relatively recalcitrant compared to other similar compounds. It was found to undergo biodegradation primarily under sulfate-reducing conditions over a 100-day incubation period. This finding highlights its potential for environmental applications where biodegradability is critical.

Case Study 2: Drug Delivery Research

Research focusing on the use of this compound in drug delivery systems demonstrated improved interactions with lipid bilayers compared to other solvents. This study emphasizes the compound's potential to enhance drug solubility and bioavailability in therapeutic applications.

Mechanism of Action

The mechanism of action of cis-dimethyl cyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release cyclopentane-1,3-dicarboxylic acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.

Comparison with Similar Compounds

Cis-dimethyl cyclopentane-1,3-dicarboxylate can be compared with other similar compounds such as:

    Trans-dimethyl cyclopentane-1,3-dicarboxylate: Differing in the spatial arrangement of the ester groups.

    Dimethyl cyclohexane-1,3-dicarboxylate: Featuring a six-membered ring instead of a five-membered ring.

    Dimethyl cyclopentane-1,2-dicarboxylate: Differing in the position of the ester groups on the cyclopentane ring.

Uniqueness: The cis configuration of the ester groups in this compound imparts unique chemical properties, such as specific reactivity patterns and steric effects, which distinguish it from its trans isomer and other related compounds.

Biological Activity

Cis-dimethyl cyclopentane-1,3-dicarboxylate (CDMCD) is a compound that has garnered attention in various fields of research due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant applications in medicine and industry.

Chemical Structure and Properties

CDMCD is an ester derived from cyclopentane-1,3-dicarboxylic acid. Its structural formula can be represented as follows:

C9H14O4\text{C}_9\text{H}_{14}\text{O}_4

The compound features two ester groups that contribute to its reactivity and interaction with biological systems. Its ability to undergo hydrolysis to yield cyclopentane-1,3-dicarboxylic acid enhances its potential biological activity by allowing it to participate in various biochemical pathways.

The biological activity of CDMCD is primarily attributed to its interaction with enzymes and other proteins. The ester groups can undergo hydrolysis, releasing cyclopentane-1,3-dicarboxylic acid, which may act as a substrate or inhibitor in metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: CDMCD can inhibit specific enzymes involved in metabolic processes, potentially affecting the synthesis of important biomolecules.
  • Formation of Adducts: The compound forms adducts with amines, which can influence the structure and function of these amines, leading to downstream effects on cellular activities.

Biological Activities

Research has indicated several biological activities associated with CDMCD:

  • Antimicrobial Properties: Preliminary studies suggest that CDMCD exhibits antimicrobial activity against certain gram-negative bacteria. This property may be linked to its ability to interfere with bacterial cell wall synthesis .
  • Anti-inflammatory Effects: Some investigations have hinted at the anti-inflammatory potential of CDMCD, although more extensive studies are required to confirm this effect and elucidate the underlying mechanisms .
  • Role as a Pharmaceutical Intermediate: Due to its structural properties, CDMCD is being explored as a potential intermediate in the synthesis of pharmaceuticals targeting various diseases .

Research Findings

A summary of key findings from recent studies on the biological activity of CDMCD is presented in the table below:

StudyBiological ActivityFindings
Enzyme InteractionCDMCD interacts with enzyme targets, potentially inhibiting their activity.
AntimicrobialExhibits activity against gram-negative bacteria; further studies needed for clinical relevance.
Anti-inflammatoryInitial evidence suggests anti-inflammatory properties; requires more research for validation.
Pharmaceutical UseInvestigated as a building block for drug synthesis; shows promise in medicinal chemistry.

Case Studies

Several case studies have been conducted to explore the implications of CDMCD in biological systems:

  • Antibacterial Efficacy Study : A study demonstrated that CDMCD inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, two common gram-negative pathogens. The mechanism was linked to interference with cell wall biosynthesis pathways .
  • Inflammation Model : In an animal model of inflammation, administration of CDMCD resulted in reduced inflammatory markers, suggesting a potential therapeutic role in inflammatory diseases .
  • Pharmaceutical Applications : Researchers have synthesized various derivatives of CDMCD to enhance its bioactivity and target specificity for drug development. These derivatives exhibited improved interactions with biological targets compared to the parent compound .

Q & A

Q. What are the common synthetic routes for preparing cis-dimethyl cyclopentane-1,3-dicarboxylate?

Basic
The synthesis typically involves esterification of cis-cyclopentane-1,3-dicarboxylic acid derivatives. A standard method includes reacting cis-cyclopentane-1,3-dicarboxylic acid chloride with methanol under controlled conditions to yield the dimethyl ester. Alternative routes may utilize direct cyclization of dicarbonyl precursors or catalytic hydrogenation of unsaturated intermediates. For example, highlights the use of cis-cyclopentane-1,3-dicarboxylic acid chloride (CAS 59219-49-7) as a precursor, while lists the compound as a commercially available reagent, indicating established synthetic protocols .

Q. Which characterization techniques are most effective for confirming the stereochemistry and purity of this compound?

Basic
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can resolve stereochemistry by analyzing coupling constants and splitting patterns (e.g., diastereotopic protons in the cyclopentane ring) .
  • Chiral GC/HPLC : For enantiomeric excess (e.e.) determination, chiral stationary phases (e.g., Hydrodex-BTBDAC) separate enantiomers, as shown in for related cyclopentane derivatives .
  • X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis, particularly for structurally complex derivatives .

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

Advanced
The cis configuration imposes steric and electronic constraints. The rigid cyclopentane ring enforces a specific spatial arrangement of the ester groups, affecting dienophile alignment. For example, demonstrates that stereochemical control in di-tert-butyl derivatives leads to high enantioselectivity (e.r. = 98:2) in catalytic asymmetric reactions. Steric hindrance from the cis-dimethyl groups may slow reaction kinetics but enhance regioselectivity in cycloadditions .

Q. How can researchers resolve contradictions in reported diastereoselectivity for reactions involving this compound?

Advanced
Discrepancies in diastereomeric ratios (d.r.) often arise from:

  • Catalyst Selection : Rhodium complexes (e.g., [Rh(acac)(CO)2_2]) versus palladium catalysts can alter transition states, as seen in hydroformylation studies ().
  • Solvent and Temperature : Polar aprotic solvents (e.g., THF) favor different intermediates than nonpolar solvents. reports a d.r. of 1.5:1 in THF, while achieves d.r. = 20:1 using optimized conditions .
  • Additives : Acidic additives (e.g., PTSA) may protonate intermediates, shifting selectivity .

Q. What catalytic systems are effective for asymmetric synthesis of enantiomerically enriched this compound derivatives?

Advanced

  • Chiral Ligands : BIPHEPHOS () and binaphthol-derived phosphoramidites ( ) enable enantioselective hydroformylation and aldol condensations.
  • Rhodium Catalysis : [Rh(acac)(CO)2_2] with BIPHEPHOS achieves >90% e.e. in tandem hydroformylation-aldol reactions ( ).
  • Organocatalysts : Proline derivatives can induce asymmetry in cyclopropane ring-opening reactions, though this is less documented in the provided evidence.

Q. What strategies exist for derivatizing this compound to introduce functional groups for advanced applications?

Advanced

  • Fluorination : Direct fluorination (e.g., using F2_2 gas) yields penta- or hexafluorinated bicyclo derivatives, as shown in .
  • Cross-Coupling : Suzuki-Miyaura coupling on halogenated derivatives (not explicitly in evidence but inferred from related cyclopentane chemistry).
  • Hydrolysis and Transesterification : Selective hydrolysis of methyl esters to carboxylic acids or conversion to tert-butyl esters for peptide coupling ( ).

Properties

IUPAC Name

dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Cis-dimethyl cyclopentane-1,3-dicarboxylate
Cis-dimethyl cyclopentane-1,3-dicarboxylate
Cis-dimethyl cyclopentane-1,3-dicarboxylate

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